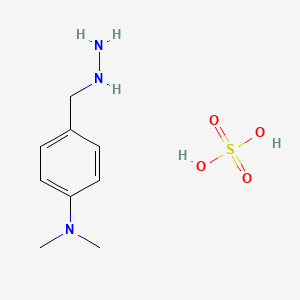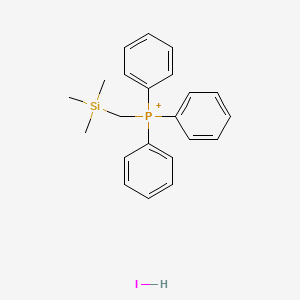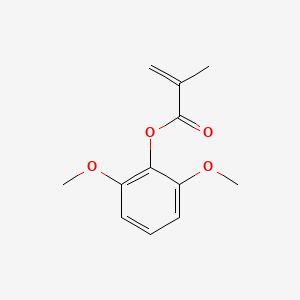
2,6-Dimethoxyphenyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyphenyl methacrylate typically involves the esterification of 2,6-dimethoxyphenol with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the depolymerization of lignin, followed by the esterification process. The use of biomass-derived lignin makes this method sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethoxyphenyl methacrylate undergoes various chemical reactions, including:
Oxidation: In the presence of laccases, this compound can undergo oxidation to form biphenyl derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under nitrogen atmosphere.
Oxidation: Laccases in water-organic solvent systems are used for oxidation reactions.
Major Products:
Aplicaciones Científicas De Investigación
2,6-Dimethoxyphenyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-performance polymers with customizable properties.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxyphenyl methacrylate primarily involves its ability to undergo polymerization and oxidation reactions. The methoxy groups on the phenyl ring enhance its reactivity, allowing for the formation of stable polymers and oxidation products. The molecular targets include the active sites of polymerization initiators and laccase enzymes .
Comparación Con Compuestos Similares
2,6-Dimethoxyphenol (Syringol): This compound is a precursor to 2,6-dimethoxyphenyl methacrylate and shares similar chemical properties.
Guaiacol: Another lignin-derived compound with one methoxy group, used in similar applications.
Uniqueness: this compound stands out due to its dual methoxy groups, which provide enhanced reactivity and stability in polymerization and oxidation reactions. This makes it a versatile monomer for creating high-performance materials with tailored properties .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2,6-dimethoxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(13)16-11-9(14-3)6-5-7-10(11)15-4/h5-7H,1H2,2-4H3 |
Clave InChI |
WSMGFEIWSZRFQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C(C=CC=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


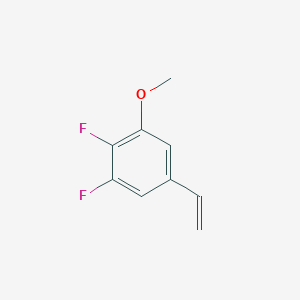
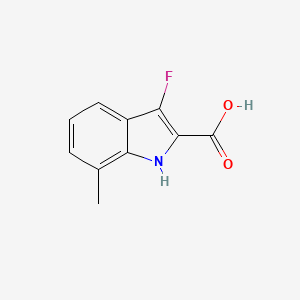
![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
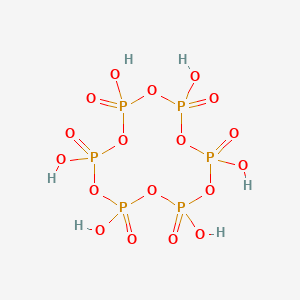
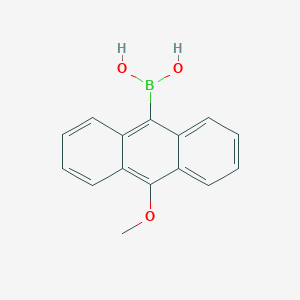
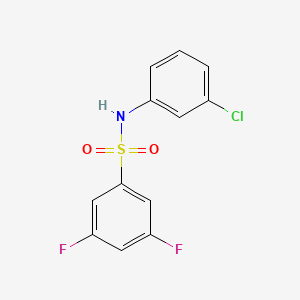

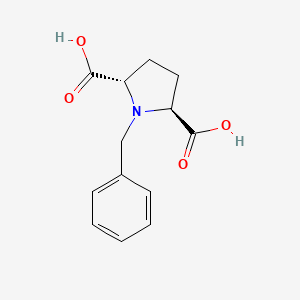
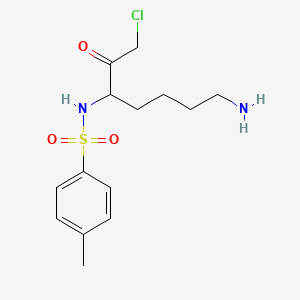
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)

